molecular formula C17H21N3 B14190187 1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile CAS No. 923291-54-7

1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile

Katalognummer: B14190187
CAS-Nummer: 923291-54-7
Molekulargewicht: 267.37 g/mol
InChI-Schlüssel: GWKFUHFJXBBWAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile typically involves the condensation of a suitable pyrrole precursor with a phenylethylamine derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with phenylethylamine in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen atoms or other electrophiles at the pyrrole ring.

Wissenschaftliche Forschungsanwendungen

1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrole ring with a phenylethylamine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

923291-54-7

Molekularformel

C17H21N3

Molekulargewicht

267.37 g/mol

IUPAC-Name

1-[4-(2-phenylethylamino)butyl]pyrrole-2-carbonitrile

InChI

InChI=1S/C17H21N3/c18-15-17-9-6-14-20(17)13-5-4-11-19-12-10-16-7-2-1-3-8-16/h1-3,6-9,14,19H,4-5,10-13H2

InChI-Schlüssel

GWKFUHFJXBBWAL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNCCCCN2C=CC=C2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.